molecular formula C13H18BrNO2 B2454235 Tert-butyl 2-amino-2-(2-bromophenyl)propanoate CAS No. 2248365-46-8

Tert-butyl 2-amino-2-(2-bromophenyl)propanoate

Cat. No.: B2454235
CAS No.: 2248365-46-8
M. Wt: 300.196
InChI Key: HPWNRGYIGYMUDI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(2-bromophenyl)propanoate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of propanoic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(2-bromophenyl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2-bromophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide for bromination, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced compounds.

Scientific Research Applications

Tert-butyl 2-amino-2-(2-bromophenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-(2-bromophenyl)propanoate is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-amino-2-(2-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-12(2,3)17-11(16)13(4,15)9-7-5-6-8-10(9)14/h5-8H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNRGYIGYMUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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